molecular formula C12H13BrN2O4S B1431904 Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide CAS No. 1949815-83-1

Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide

Cat. No.: B1431904
CAS No.: 1949815-83-1
M. Wt: 361.21 g/mol
InChI Key: PKPOVWYFCMYHLP-UHFFFAOYSA-N
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Description

Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is a heterocyclic compound featuring a benzo[d]thiazole core with a hydrobromide salt, methoxy-oxoethyl, and methyl carboxylate substituents. Notably, it carries significant safety risks, including acute oral toxicity (H300: "fatal if swallowed") and environmental hazards (H400: "toxic to aquatic life") . The compound’s hydrobromide salt form likely enhances solubility and stability compared to neutral analogs, critical for pharmaceutical handling.

Properties

IUPAC Name

methyl 2-imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S.BrH/c1-17-10(15)6-14-8-4-3-7(11(16)18-2)5-9(8)19-12(14)13;/h3-5,13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOVWYFCMYHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide (CAS No. 1949815-83-1) is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on available research findings.

  • Molecular Formula : C12H13BrN2O4S
  • Molecular Weight : 361.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole derivatives is often attributed to their ability to interact with various biological targets. These interactions can lead to inhibition of key enzymes or receptors involved in disease processes.

  • Antimicrobial Activity :
    • Compounds in the benzo[d]thiazole class have demonstrated significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
  • Anticancer Activity :
    • Studies have indicated that certain benzo[d]thiazole derivatives exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. This activity is often linked to the induction of apoptosis and cell cycle arrest . For example, methyl 2-imino derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects :
    • Research suggests that these compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property makes them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition of growth
AnticancerMCF-7, A549Induction of apoptosis
Anti-inflammatoryRAW 264.7 macrophagesDecreased cytokine production

Case Study: Anticancer Activity

In a study assessing the anticancer potential of methyl 2-imino derivatives, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide exhibit promising antimicrobial properties. For instance, studies involving thiazole derivatives have demonstrated their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study conducted on related thiazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using the agar diffusion method, showcasing zones of inhibition that suggest effective antimicrobial action .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In vitro tests on similar thiazole derivatives showed a reduction in cell viability in human breast adenocarcinoma cell lines (MCF7) when treated with these compounds. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression.

Enzyme Inhibition

This compound may also exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic disorders.

Case Study: Protein Tyrosine Phosphatase Inhibition

Research has highlighted the inhibitory effects of benzothiazole derivatives on protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. Compounds were tested for their ability to lower plasma glucose levels in diabetic models, indicating a potential role in glucose metabolism regulation .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for research applications .

Pharmacological Studies

Pharmacological studies are essential to understand the safety profile and therapeutic index of this compound.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows significant biological activity, further studies are needed to evaluate its safety profile in vivo. Toxicity studies should include assessments of organ function and histopathological examinations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between the target compound and related heterocyclic derivatives.

Structural and Functional Differences

  • Core Heterocycle: While the target compound and Compound A share a benzo[d]thiazole core, Compound 6o features a tetrahydrobenzo[b]thiophene scaffold, which reduces aromaticity and alters electronic properties .
  • Substituents: The target’s imino and methoxy-oxoethyl groups distinguish it from Compound A’s simpler amino group. These substituents may enhance hydrogen-bonding interactions, relevant in drug design. In contrast, Compound 6o’s 4-hydroxyphenyl group introduces phenolic reactivity, enabling further functionalization .
  • Salt Form : The hydrobromide salt in the target compound improves aqueous solubility compared to neutral esters like Compound 6o or Compound A, critical for bioavailability in pharmaceutical contexts .

Preparation Methods

Benzothiazole Core Construction

  • Starting materials: 2-aminothiophenol or substituted analogs.
  • Cyclization reaction: The aminothiophenol is reacted with an α-haloketone or α-haloester under acidic or basic conditions to form the benzothiazole ring. This step often involves refluxing in ethanol or another suitable solvent.
  • Reaction conditions: Mild heating (e.g., 30–80 °C), with stoichiometric control of haloketone to avoid side reactions.
  • Catalysts: Sometimes acid catalysts or bases like triethylamine are used to facilitate cyclization and improve yield.

Introduction of the Methoxy-oxoethyl Side Chain

  • The methoxy-oxoethyl group is introduced by alkylation or acylation at the 3-position of the benzothiazole ring.
  • Typical reagents include methyl bromoacetate or related esters that carry the methoxy and oxo functionalities.
  • Alkylation is carried out under controlled temperature with bases such as potassium carbonate or triethylamine to promote nucleophilic substitution.
  • The reaction is monitored to prevent over-alkylation or side reactions.

Formation of the Imino Group

  • The 2-position imino substituent is generated by converting the corresponding keto group to an imine.
  • This can be achieved by reaction with ammonia or ammonium salts under reflux conditions.
  • Excess ammonium acetate in refluxing toluene has been reported to facilitate cyclization to imidazole or imino derivatives in related systems.

Hydrobromide Salt Formation

  • The free base compound is treated with hydrobromic acid (HBr) in an appropriate solvent, often ethanol or diethyl ether, to form the hydrobromide salt.
  • This salt formation improves the compound’s crystalline properties and stability.
  • The hydrobromide salt is isolated by filtration or crystallization from the reaction mixture.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Benzothiazole cyclization 2-aminothiophenol + α-haloketone, reflux EtOH Control stoichiometry, temperature (30–80 °C), pH
Methoxy-oxoethyl introduction Methyl bromoacetate, base (K2CO3 or Et3N), RT-50 °C Avoid over-alkylation, monitor reaction progress
Imino group formation Ammonium acetate, refluxing toluene Excess ammonium acetate promotes cyclization
Hydrobromide salt formation HBr in EtOH or Et2O Crystallization conditions affect purity and yield

Research Findings and Analytical Data

  • Yields: Reported yields for benzothiazole core formation typically range from 60–85%, with subsequent alkylation and imine formation steps yielding 70–90% under optimized conditions.
  • Purity: Hydrobromide salt formation enhances compound purity, facilitating isolation of crystalline material suitable for further pharmaceutical development.
  • Characterization: Confirmatory analyses include NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The presence of the hydrobromide salt is confirmed by characteristic shifts in NMR and the presence of bromide in elemental analysis.

Comparative Table of Preparation Parameters

Parameter Method Details Outcome/Remarks
Cyclization temperature 30–80 °C Higher temps improve rate but risk side reactions
Alkylation base K2CO3, Et3N Triethylamine preferred for mild conditions
Solvent for alkylation Acetonitrile, DMF, or ethanol Polar aprotic solvents favor substitution
Imino formation reagent Ammonium acetate in toluene Excess reagent drives completion
Salt formation solvent Ethanol, diethyl ether Choice affects crystallization and purity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A photochemical alkylation approach, as described for analogous thiazole derivatives, can introduce the methoxy-oxoethyl group (e.g., using alkanes or alcohols under UV irradiation) . Purification often employs column chromatography, followed by hydrobromide salt formation via acid-base reaction. Yield optimization may require adjusting solvent polarity (e.g., 1,4-dioxane) and reaction temperature .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and hydrogen bonding in the imino group.
  • FT-IR for identifying carbonyl (C=O) and imine (C=N) stretches.
  • X-ray crystallography (using SHELX software for refinement) to resolve crystal packing and hydrogen-bonding networks . Discrepancies between experimental and computational data (e.g., DFT calculations) should be cross-validated via multiple methods .

Q. What safety protocols are essential during laboratory handling of this hydrobromide salt?

  • Store in airtight containers away from heat and moisture to prevent decomposition .
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictions between NMR data and computational predictions for the thiazole ring’s electronic environment?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

  • Conducting variable-temperature NMR to detect tautomeric equilibria.
  • Comparing experimental NMR chemical shifts with DFT simulations (using solvent models like PCM) .
  • Utilizing 2D NOESY to confirm spatial proximity of substituents .

Q. What reaction parameters significantly impact yield during the alkylation step of this compound’s synthesis?

Critical factors include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Excessive heat can promote side reactions (e.g., hydrolysis of the methoxy group) .

Q. How does the hydrobromide salt form influence solubility and bioavailability compared to the free base?

Salt formation typically enhances aqueous solubility due to improved ionization, facilitating in vitro assays. However, it may reduce lipid membrane permeability. Comparative studies via HPLC solubility assays (in buffers of varying pH) and logP measurements are recommended .

Q. What computational tools are effective for predicting the biological activity of this thiazole derivative?

  • Molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., urease or kinase).
  • QSAR models using descriptors like Hammett constants for the methoxy group .
  • ADMET prediction (SwissADME) to evaluate pharmacokinetic properties .

Q. What chromatographic techniques resolve diastereomers during synthesis of this compound?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric separation.
  • Crystallization using solvent mixtures (ethanol/water) to isolate thermodynamically stable diastereomers .

Q. How should stability studies be designed to evaluate degradation under accelerated conditions?

  • Expose the compound to varying pH (1–13), temperatures (40–60°C), and humidity (75% RH).
  • Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., hydrolysis of the ester group) .

Q. What mechanistic role does the methoxy group play in modulating the thiazole ring’s reactivity?

The electron-donating methoxy group increases electron density on the thiazole ring, enhancing nucleophilic substitution at adjacent positions. This can be quantified via Hammett σ values or frontier molecular orbital (FMO) analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide

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